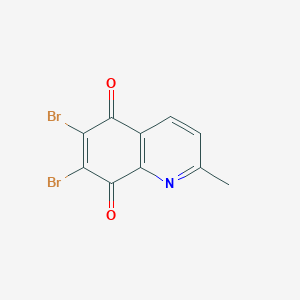

5,8-Quinolinedione, 6,7-dibromo-2-methyl-

Description

Contextualization within the Chemistry of Quinolinediones

Quinolinediones represent a significant class of heterocyclic compounds characterized by a quinoline (B57606) core structure bearing two ketone groups. Quinoline itself, a bicyclic aromatic compound with the formula C₉H₇N, was first isolated from coal tar in 1834. wikipedia.org The dione (B5365651) functionality imparts unique chemical reactivity and biological properties to the quinoline scaffold. These compounds are structurally related to naphthoquinones and are considered important substructures in the development of industrial chemicals and pharmaceuticals. researchgate.net The synthesis of quinolines and their derivatives can be achieved through various classical named reactions such as the Combes, Conrad-Limpach, and Doebner-Miller syntheses, as well as modern catalytic methods. wikipedia.orgrsc.org The 5,8-quinolinedione (B78156) framework, in particular, is a key component of several natural and synthetic molecules with a broad spectrum of biological activities. researchgate.netmdpi.com

The chemical reactivity of quinolinediones allows for various modifications, such as substitution reactions at different positions of the quinoline ring. This versatility has made them attractive targets for organic synthesis and medicinal chemistry research. smolecule.com The introduction of various functional groups onto the quinolinedione scaffold can significantly modulate its electronic properties and biological effects. mdpi.com

Significance of Halogenated Quinolinedione Systems in Chemical Research

The incorporation of halogen atoms, such as bromine and chlorine, into the quinolinedione framework has profound effects on the molecule's physicochemical properties and reactivity. Halogenation can enhance the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. This increased reactivity is often exploited in synthetic chemistry to introduce further diversity into the molecular structure. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly effective with halogenated quinolinediones. researchgate.netsmolecule.com For instance, 6,7-dibromoquinoline-5,8-dione (B3062177) can react with various terminal alkynes and aryl boronic acids to generate a library of derivatives with potentially novel properties. researchgate.net These reactions underscore the role of halogenated quinolinediones as versatile building blocks in the synthesis of more complex organic molecules. smolecule.com Furthermore, the presence of halogens can influence the biological activity of these compounds, a phenomenon that is actively explored in the development of new therapeutic agents. researchgate.net

Overview of the Target Compound: 6,7-dibromo-2-methyl-5,8-quinolinedione

The specific compound of interest, 6,7-dibromo-2-methyl-5,8-quinolinedione, belongs to this class of halogenated quinolinediones. Its structure features a quinoline-5,8-dione core substituted with a methyl group at the 2-position and bromine atoms at the 6- and 7-positions. The synthesis of the parent compound, 6,7-dibromo-5,8-quinolinedione, has been reported, and its structure confirmed using spectroscopic methods such as Fourier Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. researchgate.net The introduction of a methyl group at the C2 position is a known modification that can influence the biological activity of 5,8-quinolinedione derivatives. mdpi.com

Below is a data table summarizing the key properties of the related compound, 5,7-Dibromo-2-methyl-quinolin-8-ol, which provides some insight into the structural characteristics of this family of molecules.

| Property | Value |

| Molecular Formula | C₁₀H₇Br₂NO |

| Molecular Geometry | Planar |

| r.m.s. deviation for non-H atoms | 0.0383 Å |

| Crystal Structure Interactions | O-H⋯N and C-H⋯O hydrogen bonding, Br⋯Br contacts [3.6284 (4) Å] |

| Data derived from a study on the related compound 5,7-Dibromo-2-methyl-quinolin-8-ol. nih.gov |

Research Gaps and Future Directions for 6,7-dibromo-2-methyl-5,8-quinolinedione

While research has been conducted on the broader class of halogenated quinolinediones, and specifically on derivatives of 6,7-dichloro-5,8-quinolinedione mdpi.com, there appears to be a lack of extensive studies focused solely on 6,7-dibromo-2-methyl-5,8-quinolinedione. Much of the existing literature investigates the parent compound, 6,7-dibromoquinoline-5,8-dione, as a precursor for further chemical synthesis. researchgate.netsmolecule.com

Future research should aim to fill this gap by focusing on several key areas. A primary objective would be the development and optimization of synthetic routes specifically for 6,7-dibromo-2-methyl-5,8-quinolinedione. Following its synthesis, a thorough characterization using modern analytical techniques is necessary to fully elucidate its structural and electronic properties.

Furthermore, a systematic investigation into the reactivity of this specific compound in various chemical transformations would be highly valuable. This could involve exploring its potential in palladium-catalyzed cross-coupling reactions to generate novel derivatives. A significant area for future exploration is the biological evaluation of 6,7-dibromo-2-methyl-5,8-quinolinedione and its derivatives. Given that related compounds have shown promise as antimicrobial and cytotoxic agents smolecule.com, it is plausible that this specific scaffold could also exhibit interesting biological activities. Such studies would contribute to a deeper understanding of the structure-activity relationships within this class of compounds and could pave the way for new applications in materials science and medicinal chemistry. smolecule.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

220657-98-7 |

|---|---|

Molecular Formula |

C10H5Br2NO2 |

Molecular Weight |

330.96 g/mol |

IUPAC Name |

6,7-dibromo-2-methylquinoline-5,8-dione |

InChI |

InChI=1S/C10H5Br2NO2/c1-4-2-3-5-8(13-4)10(15)7(12)6(11)9(5)14/h2-3H,1H3 |

InChI Key |

CRMQXUKKCZXGIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Routes to 6,7 Dibromo 2 Methyl 5,8 Quinolinedione and Its Intermediates

Precursor Strategies to the Quinolinedione Core

The formation of the fundamental quinoline (B57606) structure is often achieved through established reactions like the Skraup synthesis, which typically uses o-aminophenol and glycerol. chemicalbook.com From this basic core, more functionalized precursors are developed.

Derivation from 8-Hydroxyquinoline (B1678124) and Quinaldine (B1664567) Analogs

8-Hydroxyquinoline and its derivatives are versatile starting materials for a wide range of quinoline-based compounds. scispace.comnih.gov The quinoline-5,8-dione core can be prepared from 8-hydroxyquinoline through a sequence of reactions. researchgate.net The presence of the hydroxyl group at the C-8 position activates the ring system for electrophilic substitution and subsequent oxidation to the dione (B5365651).

Quinaldine (2-methylquinoline) and its analogs are also crucial precursors. The methyl group at the C-2 position is retained in the final structure of 6,7-dibromo-2-methyl-5,8-quinolinedione. Syntheses often begin with the commercially available 8-hydroxy-2-methylquinoline (1), which combines the key structural features required for building the target molecule. nih.gov The synthesis of various quinaldine derivatives can be achieved through one-pot reactions, for instance, by reacting aniline (B41778) derivatives with acetaldehyde, providing a streamlined route to these important intermediates. researchgate.net

Preparation of Dibrominated Hydroxyquinoline Intermediates (e.g., 5,7-dibromo-2-methylquinolin-8-ol)

A key intermediate in the synthesis of the title compound is 5,7-dibromo-2-methylquinolin-8-ol. nih.govcymitquimica.com This compound is typically prepared via the direct bromination of 2-methylquinolin-8-ol. The methodology for this transformation is analogous to the well-documented bromination of 8-hydroxyquinoline. The electron-donating hydroxyl group at the C-8 position directs electrophilic substitution to the C-5 and C-7 positions of the quinoline ring.

The bromination of 8-hydroxyquinoline has been extensively studied and optimized to produce 5,7-dibromo-8-hydroxyquinoline in excellent yields. acgpubs.orgnih.gov For example, reacting 8-hydroxyquinoline with two equivalents of bromine in a suitable solvent like chloroform (B151607) or an aqueous hydrobromic acid solution can yield the dibrominated product with high purity. nih.govchemicalbook.comgoogle.com A reported manufacturing process using an aqueous suspension of 8-hydroxyquinoline and a solution of bromine in aqueous hydrobromide resulted in a 98.4% yield of 5,7-dibromo-8-hydroxyquinoline. chemicalbook.com Similar conditions are applied for the bromination of the 2-methyl analog to furnish the required 5,7-dibromo-2-methylquinolin-8-ol intermediate.

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Hydroxyquinoline | Br2 (2.0 eq) | CHCl3 | Room Temp, 1h | 5,7-Dibromo-8-hydroxyquinoline | 90% | acgpubs.org |

| 8-Hydroxyquinoline | Br2 / HBr (aq) | Water | 33°C, 30 min | 5,7-Dibromo-8-hydroxyquinoline | 98.4% | chemicalbook.com |

| 2-Methyl-7,8-dihydro-6H-quinolin-5-one | N-Bromosuccinimide (NBS) | CCl4 | Reflux, 8h | 8-Bromo-2-methyl-7,8-dihydro-6H-quinolin-5-one | 5% | mdpi.org |

| 2-Methylquinolin-8-ol | N-Bromosuccinimide (NBS) | CCl4 | Reflux | 5-Bromo-2-methylquinolin-8-ol | 4% | mdpi.org |

Direct Synthesis Approaches for the 6,7-dibromo-2-methyl-5,8-quinolinedione Moiety

Once the necessary precursors are in hand, direct transformations can be employed to construct the final dibrominated quinolinedione structure.

Bromination of 2-Methylquinoline-5,8-dione Precursors

An alternative synthetic route involves the initial formation of the 2-methylquinoline-5,8-dione core, followed by direct bromination. This approach would entail the bromination of the quinone ring at the C-6 and C-7 positions. While the direct bromination of 2-methylquinoline-5,8-dione itself is not extensively detailed, the synthesis of related halo-quinolinediones provides a template for this reaction. For instance, the synthesis of 6,7-dichloro-2-methyl-5,8-quinolinedione is a known process, suggesting that the corresponding dibromo- derivative could be accessed through electrophilic bromination of the dione precursor. mdpi.com

Oxidative Transformations of Dihalo-8-quinolinol Compounds

A more common and direct route to the target molecule is the oxidation of the dibrominated intermediate, 5,7-dibromo-2-methylquinolin-8-ol. The oxidation of 8-hydroxyquinolines to the corresponding 5,8-quinolinediones is a standard transformation in quinoline chemistry. Various oxidizing agents can be employed for this purpose. The challenge lies in achieving clean conversion without over-oxidation or decomposition of the starting material or product. The synthesis of the analogous 6,7-dichloro-5,8-quinolinedione derivatives often utilizes such oxidative steps, confirming the viability of this strategy for preparing the dibromo- compound from its corresponding dihalo-8-quinolinol precursor. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing 6,7-dibromo-2-methyl-5,8-quinolinedione is highly dependent on the optimization of reaction parameters for each step, particularly for the bromination of the precursor.

Studies on the bromination of 8-hydroxyquinoline have shown that the choice of solvent and the stoichiometry of the bromine are critical. acgpubs.org For instance, using chloroform as a solvent at room temperature allows for the selective formation of 5,7-dibromo-8-hydroxyquinoline in high yield when two equivalents of bromine are used. acgpubs.org In contrast, using acetonitrile (B52724) can lead to a mixture of mono- and di-brominated products, demonstrating the influence of solvent polarity on the reaction outcome. acgpubs.org

| Equivalents of Br2 | Reaction Time | Product Distribution (5,7-dibromo- / 7-bromo-) | Reference |

|---|---|---|---|

| 1.5 | 1 day | Mixture of products | acgpubs.org |

| 2.1 | 1 hour | Sole product (5,7-dibromo) | acgpubs.org |

Optimizing reaction time is another crucial factor. Prolonged reaction times can sometimes lead to the formation of undesired by-products and reduced selectivity. scielo.br For the synthesis of the key 5,7-dibromo-8-hydroxyquinoline intermediate, reaction times as short as 30-60 minutes have been shown to be effective, leading to high yields of the desired product. acgpubs.orgchemicalbook.com Careful control over temperature, reagent addition rate, and post-reaction workup procedures are all essential for maximizing the yield and purity of the intermediates and the final 6,7-dibromo-2-methyl-5,8-quinolinedione product.

Solvent Effects in Reaction Pathways

The choice of solvent plays a pivotal role in the synthesis of quinoline derivatives, influencing reaction rates, yields, and even the regioselectivity of substitutions. In the context of preparing 6,7-dibromo-2-methyl-5,8-quinolinedione, the solvent's impact is particularly notable in the bromination steps.

The bromination of 8-substituted quinolines, which are key precursors, has been investigated in a variety of solvents, including acetonitrile (CH₃CN), chloroform (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and acetic acid (AcOH). researchgate.netresearchgate.netacgpubs.org For instance, the bromination of 8-hydroxyquinoline with bromine in acetonitrile can lead to the formation of a quinoline salt due to the generation of hydrobromic acid (HBr) during the reaction. researchgate.net The use of a less polar solvent like chloroform is also common for bromination reactions of quinoline derivatives. researchgate.netacgpubs.org

The solubility of the reactants and intermediates is another critical factor governed by the solvent. For example, the solubility of 5,7-dibromo-8-hydroxyquinoline, a related compound, has been studied in various co-solvent mixtures, highlighting the importance of solvent selection for efficient reaction and purification processes. mdpi.org

The effect of the solvent on the stability of intermediates can also direct the course of a reaction. In the synthesis of quinoline-5,8-diones, polar aprotic solvents like dimethylformamide (DMF) are sometimes employed, particularly in steps involving nucleophilic substitution. google.com The choice between protic and aprotic solvents can significantly alter the reaction mechanism and the final product distribution.

The following table summarizes the solvents used in the bromination of various 8-substituted quinolines, which can be considered analogous to the precursors of the target compound.

| Precursor | Brominating Agent | Solvent(s) | Product(s) | Reference(s) |

| 8-hydroxyquinoline | Br₂ | Acetonitrile | 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline | researchgate.net |

| 8-aminoquinoline | Br₂ | Chloroform | 5,7-dibromo-8-aminoquinoline | researchgate.net |

| 8-methoxyquinoline (B1362559) | Br₂ | Chloroform | 5-bromo-8-methoxyquinoline | researchgate.netacgpubs.org |

| 8-hydroxyquinoline | Br₂ | Acetic Acid | 5,7-dibromo-8-hydroxyquinoline | researchgate.net |

Regioselective Synthesis Strategies

Achieving the desired regioselectivity is a central challenge in the synthesis of polysubstituted aromatic compounds like 6,7-dibromo-2-methyl-5,8-quinolinedione. The positions of the bromo substituents on the quinoline ring are dictated by the directing effects of the existing functional groups and the reaction conditions employed.

The synthesis of the target compound likely proceeds through an intermediate such as 2-methyl-5,8-quinolinedione. The subsequent bromination would then need to be directed specifically to the 6- and 7-positions. The electronic nature of the quinone ring in 2-methyl-5,8-quinolinedione makes the 6- and 7-positions susceptible to electrophilic attack.

The bromination of 8-substituted quinolines provides valuable insights into regioselectivity. The hydroxyl and methoxy (B1213986) groups at the 8-position are ortho-, para-directing, leading to bromination at the 5- and 7-positions. researchgate.netacgpubs.org For example, the bromination of 8-hydroxyquinoline can yield a mixture of 7-bromo and 5,7-dibromo derivatives. researchgate.net In contrast, 8-methoxyquinoline has been shown to regioselectively yield the 5-bromo derivative under certain conditions. researchgate.netacgpubs.org

The choice of the brominating agent is also crucial for controlling regioselectivity. While molecular bromine (Br₂) is commonly used, other reagents like N-bromosuccinimide (NBS) can offer different selectivity profiles. rsc.org The use of a directing group, which can be later removed, is another advanced strategy to control the position of substitution.

A plausible synthetic route to 6,7-dibromo-2-methyl-5,8-quinolinedione would involve the following key transformations where regioselectivity is critical:

Synthesis of 2-methyl-8-hydroxyquinoline: This can be achieved through various established methods for quinoline synthesis, such as the Doebner-von Miller reaction, starting from o-aminophenol and crotonaldehyde. google.com

Oxidation to 2-methyl-5,8-quinolinedione: The 8-hydroxyquinoline derivative can be oxidized to the corresponding 5,8-dione.

Dibromination: The final step would be the dibromination of 2-methyl-5,8-quinolinedione at the 6- and 7-positions. The electron-withdrawing nature of the dione carbonyl groups deactivates the A-ring, while the B-ring remains more susceptible to electrophilic attack, directing the bromine atoms to the desired locations.

The following table outlines regioselective bromination outcomes for different quinoline precursors, demonstrating the influence of substituents and reaction conditions.

| Precursor | Reagents and Conditions | Regioselective Outcome | Reference(s) |

| 8-hydroxyquinoline | Br₂ (excess), CH₃CN, 0°C | Mixture of 5,7-dibromo and 7-bromo derivatives | researchgate.net |

| 8-methoxyquinoline | Br₂, CHCl₃, room temp. | 5-bromo derivative | researchgate.netacgpubs.org |

| 8-aminoquinoline | Br₂ (2.1 eq), CHCl₃, room temp. | 5,7-dibromo derivative | researchgate.net |

| 4-phenyltetrahydroquinoline | NBS (5.0 equiv.), CHCl₃, room temp. | 6,8-dibromo-4-phenylquinoline | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 6,7 Dibromo 2 Methyl 5,8 Quinolinedione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Principles for Related Structures)

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H-NMR) Analysis

In a hypothetical ¹H-NMR spectrum of 6,7-dibromo-2-methyl-5,8-quinolinedione, one would expect to see distinct signals corresponding to the protons on the quinoline (B57606) ring system and the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atoms and the dione (B5365651) functionality. The methyl group would likely appear as a singlet in the upfield region of the spectrum.

Carbon-13 NMR (¹³C-NMR) Analysis

A ¹³C-NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbons of the dione would be expected to resonate at a significantly downfield chemical shift. The carbons bonded to the bromine atoms would also exhibit characteristic shifts.

Elucidation of Chemical Shifts, Spin Systems, and Coupling Constants

Without the actual spectra, a detailed elucidation is not possible. However, analysis of related structures suggests that the protons on the heterocyclic ring would likely form a spin system, with coupling constants providing information about their relative positions.

Vibrational Spectroscopy (General Principles for Related Structures)

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

For a 5,8-quinolinedione (B78156) structure, the most prominent peaks in the FT-IR spectrum would be the carbonyl (C=O) stretching vibrations. Other characteristic bands would include C=C and C=N stretching vibrations from the aromatic rings, and C-H stretching and bending vibrations.

Analysis of Carbonyl (C=O) Vibration Modes and Delocalization Effects

In 5,8-quinolinedione systems, the two carbonyl groups can exhibit both symmetric and asymmetric stretching vibrations, which may appear as one or two distinct bands in the IR spectrum. The positions of these bands can be influenced by the electronic effects of substituents on the quinoline ring. The presence of electron-withdrawing bromine atoms at the 6 and 7 positions would be expected to shift the carbonyl stretching frequencies to higher wavenumbers compared to the unsubstituted parent compound.

Due to the lack of specific data for 6,7-dibromo-2-methyl-5,8-quinolinedione, no data tables can be generated.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

The mass spectrum of a compound containing bromine is readily identifiable by the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a distinctive M+2 peak in the mass spectrum that is of similar intensity to the molecular ion peak (M+). For a compound containing two bromine atoms, such as 6,7-dibromo-2-methyl-5,8-quinolinedione, a characteristic pattern of M, M+2, and M+4 peaks with an approximate intensity ratio of 1:2:1 would be expected, providing clear evidence for the dibrominated nature of the molecule.

While specific mass spectral data for 6,7-dibromo-2-methyl-5,8-quinolinedione is not widely published, studies on similar structures, such as derivatives of 6,7-dichloro-5,8-quinolinedione, offer valuable insights. For instance, High-Resolution Mass Spectrometry (HRMS) has been employed to confirm the elemental composition of various 2-substituted 6,7-dichloro-5,8-quinolinediones. This technique provides highly accurate mass measurements, typically to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

Research on amino acid and aniline (B41778) derivatives of 6,7-dibromo-5,8-quinolinedione reports the use of mass spectrometry for structural elucidation, indicating that the core quinolinedione structure is amenable to mass spectrometric analysis. ikprress.org The fragmentation of fused nitrogen-containing ring systems, including pyridazino-quinolines, has been studied using electrospray ionization-tandem mass spectrometry (ESI-MS/MS). These studies reveal that characteristic cross-ring cleavages and losses of substituents occur, providing a basis for interpreting the fragmentation patterns of related quinolinedione structures. nih.gov

A proposed fragmentation pathway for 6,7-dibromo-2-methyl-5,8-quinolinedione would likely involve initial cleavages around the quinone ring and the loss of bromine atoms and other small neutral molecules. The presence of the methyl group on the pyridine (B92270) ring would also influence the fragmentation, potentially leading to characteristic losses.

Table 1: Illustrative HRMS Data for Related Dichloro-Quinolinedione Derivatives

| Compound | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |

| 6,7-dichloro-2-methyl-5,8-quinolinedione | C₁₀H₅Cl₂NO₂ | 240.9724 | 240.9721 |

| 6,7-dichloro-2-(hydroxymethyl)-5,8-quinolinedione | C₁₀H₅Cl₂NO₃ | 256.9674 | 256.9670 |

This table is illustrative and based on data for analogous dichloro compounds to demonstrate the utility of HRMS in structural confirmation. The data for the dibromo compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum provides valuable information about the electronic structure, including the nature of chromophores and the extent of conjugation.

The UV-Vis spectrum of a 5,8-quinolinedione derivative is expected to be complex, with multiple absorption bands corresponding to different electronic transitions. The core chromophore is the quinone ring system fused to the pyridine ring. The electronic transitions are typically of the n → π* and π → π* type. The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital, are generally weaker and appear at longer wavelengths. The π → π* transitions, involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, are more intense and occur at shorter wavelengths.

The introduction of substituents onto the 5,8-quinolinedione core significantly influences the position and intensity of the absorption bands. The two bromine atoms at the 6- and 7-positions, being electron-withdrawing and also having lone pairs of electrons, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This is due to the extension of the conjugated system and the influence on the energy levels of the molecular orbitals. The methyl group at the 2-position, being an electron-donating group, would also contribute to shifts in the absorption bands.

While specific UV-Vis spectral data for 6,7-dibromo-2-methyl-5,8-quinolinedione is scarce in the available literature, studies on related compounds provide a basis for understanding its electronic absorption properties. For example, the electronic absorption spectra of benzoquinone and its derivatives show characteristic bands that are sensitive to substitution and solvent polarity. nih.gov Similarly, the spectra of substituted anthraquinones have been extensively studied, revealing the influence of various functional groups on the electronic transitions.

A study on 5,7-dibromo-8-hydroxyquinoline, a related but structurally different compound, reported its electronic absorption spectra in various solvents. researchgate.net While the presence of the hydroxyl group in place of the dione functionality alters the electronic structure, this work highlights the sensitivity of the quinoline chromophore to substitution and solvent effects. The absorption spectra of quinoline itself and its simple derivatives have been well-documented, providing a foundational understanding of the electronic transitions within this heterocyclic system. researchgate.netnist.gov

Table 2: Expected UV-Vis Absorption Characteristics for 6,7-dibromo-2-methyl-5,8-quinolinedione

| Transition Type | Expected Wavelength Range (nm) | Comments |

| n → π | Longer wavelength, visible region | Weak intensity, associated with carbonyl groups. |

| π → π | Shorter wavelength, UV region | High intensity, associated with the conjugated quinone and pyridine rings. |

This table is a qualitative prediction based on the general principles of UV-Vis spectroscopy and data from related compounds.

Derivatization Strategies and Reaction Mechanisms of 6,7 Dibromo 2 Methyl 5,8 Quinolinedione

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline-5,8-dione core, amplified by the presence of two bromine atoms, makes it susceptible to nucleophilic attack. This reactivity is a cornerstone for introducing a diverse range of functional groups onto the quinoline (B57606) framework.

Amination with Amino Acids and Anilines

The reaction of 6,7-dibromo-5,8-quinolinedione with various nucleophiles, including amino acids and anilines, has been successfully demonstrated. researchgate.netmdpi.com These reactions typically proceed via a nucleophilic substitution pathway where one or both bromine atoms are displaced by the incoming amino group. The choice of solvent plays a significant role in the reaction's efficiency, with polar aprotic solvents like pyridine (B92270) often favoring higher yields and shorter reaction times. researchgate.netmdpi.com This method provides a direct route to synthesize amino-substituted quinolinediones, which are of interest for their potential biological activities.

The general scheme for this reaction involves the stirring of 6,7-dibromo-5,8-quinolinedione with the desired amino acid or aniline (B41778) in a suitable solvent, often at elevated temperatures. The resulting products are the corresponding 6-amino or 6,7-diamino derivatives.

Mechanisms of Nucleophilic Attack at C-6 and C-7 Positions

The regioselectivity of nucleophilic substitution on the 6,7-dibromo-5,8-quinolinedione ring is dictated by electronic factors. The heterocyclic nitrogen atom in the quinoline ring system exerts a strong electron-withdrawing effect, which is transmitted through the conjugated system. This effect renders the quinonoid ring electron-deficient and activates the C-6 and C-7 positions towards nucleophilic attack.

The position more susceptible to initial nucleophilic attack is the C-6 position. This preference is attributed to the C-6 carbon being at the α-position relative to the pyridine ring, making it more electron-deficient than the C-7 position. The electron density is drawn towards the nitrogen atom, creating a more pronounced partial positive charge at C-6. Consequently, a nucleophile will preferentially attack this site, leading to the displacement of the bromine atom at C-6. Under appropriate reaction conditions, a second nucleophilic substitution can occur at the C-7 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 6,7-dibromo-2-methyl-5,8-quinolinedione, these reactions offer a pathway to introduce aryl, and other organic fragments, significantly expanding its chemical diversity.

Palladium-Catalyzed Alkynylation Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction has been successfully applied to 6,7-dibromoquinoline-5,8-dione (B3062177), allowing for the introduction of various alkynyl groups. smolecule.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

In the case of 6,7-dibromoquinoline-5,8-dione, the Sonogashira coupling has been shown to proceed selectively at the C-6 position, yielding 7-bromo-6-alkynylquinoline-5,8-dione derivatives. This regioselectivity is consistent with the higher reactivity of the C-6 position towards oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle.

Table 1: Examples of Sonogashira Coupling Products from 6,7-dibromoquinoline-5,8-dione

| Alkyne Reactant | Product |

| Phenylacetylene | 7-bromo-6-(phenylethynyl)quinoline-5,8-dione |

| 1-Hexyne | 7-bromo-6-(hex-1-yn-1-yl)quinoline-5,8-dione |

| Ethynyltrimethylsilane | 7-bromo-6-((trimethylsilyl)ethynyl)quinoline-5,8-dione |

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. tcichemicals.com This reaction is a powerful tool for the arylation of 6,7-dibromoquinoline-5,8-dione. smolecule.com

The reaction involves the coupling of the dibromoquinolinedione with an arylboronic acid in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the C-6 and/or C-7 positions. The reactivity of the two bromine atoms can potentially be controlled to achieve selective mono- or di-arylation.

Table 2: General Scheme for Suzuki-Miyaura Coupling of 6,7-dibromo-2-methyl-5,8-quinolinedione

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 6,7-dibromo-2-methyl-5,8-quinolinedione | Arylboronic Acid | Pd(PPh₃)₄ | 6-aryl-7-bromo-2-methyl-5,8-quinolinedione or 6,7-diaryl-2-methyl-5,8-quinolinedione |

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. mdpi.com While specific examples of Heck reactions involving 6,7-dibromo-2-methyl-5,8-quinolinedione are not extensively documented in the provided search results, the general principles of this reaction are applicable.

The reaction would involve the coupling of the dibromoquinolinedione with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the C-6 or C-7 position, resulting in the introduction of a vinyl or substituted vinyl group. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Functionalization of the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline ring is a key handle for introducing further molecular complexity. Its reactivity allows for both oxidation and halogenation, yielding versatile intermediates for subsequent derivatization.

Oxidation of the Methyl Group to Aldehyde

The selective oxidation of the 2-methyl group to a formyl group (an aldehyde) is a valuable transformation, providing a reactive functional group for various subsequent reactions, including the synthesis of fused heterocyclic systems. A well-established method for this conversion is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent.

The oxidation of methyl-substituted heteroaromatic compounds, such as 2-methylquinoline, to their corresponding aldehydes using selenium dioxide is a known and effective method. researchgate.net The reaction typically proceeds by heating the substrate with a stoichiometric amount of selenium dioxide in a suitable solvent, such as dioxane or a mixture of xylene and dimethyl sulfoxide.

The proposed mechanism for the Riley oxidation of the 2-methyl group of 6,7-dibromo-2-methyl-5,8-quinolinedione to 6,7-dibromo-2-formyl-5,8-quinolinedione is initiated by an ene reaction between the methyl group and selenium dioxide. This is followed by a nih.govnih.gov-sigmatropic rearrangement to form a seleninic acid ester intermediate. Subsequent hydrolysis of this intermediate yields the corresponding alcohol, which is then further oxidized by selenium dioxide to the aldehyde. The final products of this reaction are the desired 2-formyl-5,8-quinolinedione, elemental selenium, and water. nih.govnih.govnih.gov

Table 1: Proposed Reaction Conditions for the Oxidation of the C-2 Methyl Group

| Reagent | Solvent | Temperature | Product |

| Selenium dioxide (SeO₂) | Dioxane or Xylene/DMSO | Reflux | 6,7-dibromo-2-formyl-5,8-quinolinedione |

Halogenation of the Methyl Group

The introduction of a halogen atom, typically bromine, onto the C-2 methyl group provides a reactive site for nucleophilic substitution, enabling the attachment of various side chains and the construction of fused rings. Radical bromination using N-bromosuccinimide (NBS) is a common and efficient method for this transformation.

The reaction is typically carried out in a nonpolar solvent, such as carbon tetrachloride (CCl₄), and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or irradiation with UV light. The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of the quinolinedione, forming a resonance-stabilized benzylic-type radical. This radical subsequently reacts with another molecule of NBS to afford the 2-bromomethyl-6,7-dibromo-5,8-quinolinedione and a succinimidyl radical, which continues the chain reaction.

Table 2: Proposed Reaction Conditions for the Halogenation of the C-2 Methyl Group

| Reagent | Initiator | Solvent | Product |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon tetrachloride (CCl₄) | 2-bromomethyl-6,7-dibromo-5,8-quinolinedione |

Intramolecular Cyclization and Heterocycle Formation

The functionalized derivatives obtained from the oxidation and halogenation of the C-2 methyl group serve as valuable precursors for the synthesis of novel fused heterocyclic systems, such as furoquinolinediones and isoxazoloquinolinediones. These reactions typically involve intramolecular cyclization, where a newly introduced functional group reacts with a part of the quinolinedione core.

A plausible strategy for the synthesis of furo[2,3-g]quinoline-4,9-dione derivatives involves the intramolecular cyclization of the 2-formyl derivative obtained from the oxidation of the methyl group. While direct literature on this specific transformation for 6,7-dibromo-2-formyl-5,8-quinolinedione is scarce, analogous cyclizations of ortho-formylphenols and related systems to form furans are well-documented. The reaction could potentially be acid-catalyzed, promoting the intramolecular attack of a hydroxyl group (potentially formed by tautomerization of the quinone) onto the formyl group, followed by dehydration to yield the fused furan (B31954) ring.

The synthesis of isoxazolo[4,5-g]quinoline-4,9-dione can be envisioned through the reaction of the 2-bromomethyl derivative with hydroxylamine (B1172632). The initial step would likely be the nucleophilic substitution of the bromine atom by the amino group of hydroxylamine to form a 2-(hydroxyaminomethyl) intermediate. Subsequent intramolecular cyclization, possibly under basic conditions, would involve the attack of the oxygen of the hydroxylamino group onto one of the carbonyl carbons of the quinone ring, followed by dehydration to form the isoxazole (B147169) ring fused to the quinolinedione core. This approach is analogous to the synthesis of other isoxazole-fused heterocycles from halomethyl ketones and hydroxylamine.

These proposed synthetic pathways offer a rational approach to expanding the chemical diversity of the 6,7-dibromo-2-methyl-5,8-quinolinedione scaffold, leading to the generation of novel polycyclic aromatic compounds with potential for further investigation.

Computational Chemistry and Theoretical Studies of 6,7 Dibromo 2 Methyl 5,8 Quinolinedione

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of quinolinedione derivatives. While specific DFT studies on 6,7-dibromo-2-methyl-5,8-quinolinedione are not extensively documented in publicly available literature, a wealth of information can be extrapolated from research on closely related analogues, such as 6,7-dichloro-2-methyl-5,8-quinolinedione. researchgate.netmdpi.com These studies provide a robust framework for predicting the properties of the dibromo derivative.

Geometry optimization using DFT, typically with the B3LYP functional, is the first step in any computational analysis. For the analogous 6,7-dichloro-2-methyl-5,8-quinolinedione, calculations have been performed to determine the most stable molecular conformation. researchgate.net These studies indicate a planar geometry for the quinolinedione ring system. It is expected that 6,7-dibromo-2-methyl-5,8-quinolinedione would also possess a largely planar structure, with minor deviations possible due to the larger steric bulk of the bromine atoms compared to chlorine.

Electronic structure calculations focus on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's electronic properties and reactivity. For quinolinedione derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the quinone ring, indicating its electrophilic nature. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

From the HOMO and LUMO energies, several quantum chemical parameters and reactivity descriptors can be calculated to predict the chemical behavior of 6,7-dibromo-2-methyl-5,8-quinolinedione. Studies on 6,7-dichloro-5,8-quinolinedione derivatives have shown that these molecules are characterized by high electrophilicity and are good acceptors for nucleophilic attack. mdpi.com The introduction of different substituents at the C2 position can modulate these properties. mdpi.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ). High values suggest the molecule is a good electron acceptor. mdpi.com

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ). High softness indicates high reactivity. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

The following interactive table presents predicted quantum chemical parameters for a related compound, 6,7-dichloro-2-methyl-5,8-quinolinedione, which can serve as an estimate for the dibromo analogue. The substitution of chlorine with bromine, a less electronegative but more polarizable halogen, would likely lead to a slight decrease in electronegativity and an increase in softness and the electrophilicity index.

| Parameter | Symbol | Definition | Predicted Value (for dichloro-analogue) |

| Ionization Potential | I | -EHOMO | High |

| Electron Affinity | A | -ELUMO | High |

| Electronegativity | χ | (I+A)/2 | High |

| Chemical Hardness | η | (I-A)/2 | Low |

| Chemical Softness | S | 1/η | High |

| Electrophilicity Index | ω | χ²/2η | High |

This data is based on studies of 6,7-dichloro-2-methyl-5,8-quinolinedione and serves as an approximation for the dibromo derivative. mdpi.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In studies of quinolinedione derivatives, MEP analysis reveals that the negative potential (red and yellow regions) is concentrated around the electronegative oxygen and nitrogen atoms, making them susceptible to electrophilic attack. mdpi.commdpi.com Conversely, the positive potential (blue regions) is typically located on the hydrogen atoms.

For 6,7-dibromo-2-methyl-5,8-quinolinedione, the MEP map would be expected to show significant negative potential around the carbonyl oxygens at positions 5 and 8, as well as the nitrogen atom in the pyridine (B92270) ring. These regions represent the most likely sites for intermolecular interactions with electrophiles or hydrogen bond donors. The bromine atoms would also influence the electrostatic potential, introducing regions of slight negative potential.

Theoretical vibrational frequency calculations using DFT are often performed to aid in the assignment of experimental Fourier-Transform Infrared (FT-IR) spectra. For 6,7-dichloro-2-methyl-5,8-quinolinedione, a good correlation between the calculated and experimental FT-IR spectra has been demonstrated. researchgate.net The analysis of the carbonyl stretching region (1700-1650 cm⁻¹) is particularly important for confirming the structure of quinolinedione derivatives. researchgate.net

A similar computational approach for 6,7-dibromo-2-methyl-5,8-quinolinedione would allow for the theoretical prediction of its vibrational spectrum. The calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR data to confirm the presence of key functional groups and to understand the vibrational modes of the molecule. The substitution of chlorine with bromine would be expected to shift the vibrational frequencies associated with the carbon-halogen bonds to lower wavenumbers due to the increased mass of bromine.

Molecular Modeling and Docking Studies of Quinolinedione Scaffolds

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological macromolecule, such as a protein or nucleic acid. These studies are crucial in drug discovery and for understanding the mechanism of action of bioactive compounds.

The quinolinedione scaffold is a privileged structure in medicinal chemistry, and numerous docking studies have been performed on its derivatives to explore their interactions with various biological targets. mdpi.comnih.govmdpi.comresearchgate.net These studies have revealed that quinolinediones can participate in a variety of intermolecular interactions, including:

Hydrogen Bonding: The carbonyl oxygens and the nitrogen atom of the quinolinedione ring are potent hydrogen bond acceptors.

π-π Stacking: The aromatic rings of the quinolinedione system can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site of a protein.

Hydrophobic Interactions: The nonpolar regions of the molecule, including the methyl group and the benzene (B151609) ring, can form favorable hydrophobic interactions with nonpolar residues.

Halogen Bonding: The bromine atoms at positions 6 and 7 of 6,7-dibromo-2-methyl-5,8-quinolinedione can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the binding pocket of a target protein.

Docking studies on various quinolinedione derivatives have shown their potential to bind to the active sites of enzymes like NQO1, topoisomerase II, and various kinases. mdpi.commdpi.comresearchgate.net For instance, molecular docking of 5,8-quinolinedione-betulin hybrids with SARS-CoV-2 proteins revealed key interactions driving their potential antiviral activity. mdpi.com Similarly, docking of other quinoline (B57606) derivatives has been used to predict their antimicrobial activity by assessing their affinity for bacterial enzymes. nih.gov

A hypothetical docking study of 6,7-dibromo-2-methyl-5,8-quinolinedione would likely show a binding mode that takes advantage of these interactions. The specific orientation would depend on the topology and amino acid composition of the target's active site.

The following table summarizes the types of intermolecular interactions that 6,7-dibromo-2-methyl-5,8-quinolinedione is predicted to form with biological macromolecules based on studies of related compounds.

| Interaction Type | Participating Group(s) on the Ligand | Potential Interacting Residues on a Protein |

| Hydrogen Bonding (Acceptor) | Carbonyl Oxygens (C5=O, C8=O), Pyridine Nitrogen | Hydrogen bond donors (e.g., Serine, Threonine, Tyrosine, Lysine) |

| π-π Stacking | Quinoline ring system | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Hydrophobic Interactions | Methyl group, Benzene ring | Aliphatic and aromatic residues (e.g., Alanine, Valine, Leucine, Isoleucine) |

| Halogen Bonding | Bromine atoms (C6-Br, C7-Br) | Electron-rich atoms in backbone or side chains (e.g., carbonyl oxygen, hydroxyl oxygen) |

Binding Affinity Predictions and Conformational Analysis

Binding affinity predictions and conformational analysis are essential computational techniques to evaluate the potential of a molecule to interact with biological targets, such as proteins or nucleic acids. These methods are also used to understand the three-dimensional structure and stability of the molecule itself.

Binding Affinity Predictions

Molecular docking is a primary tool used to predict the binding affinity of a ligand to a receptor. nih.gov This technique computationally places the ligand (in this case, 6,7-dibromo-2-methyl-5,8-quinolinedione) into the binding site of a target protein and calculates a "docking score," which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov

While specific docking studies on 6,7-dibromo-2-methyl-5,8-quinolinedione are not widely published, the general approach involves preparing the 3D structure of the ligand and the target receptor. The ligand is then docked into the active site of the receptor, and the resulting poses are scored based on a force field that accounts for various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For halogenated quinoline derivatives, these interactions are critical in determining their binding mode and affinity. nih.gov For instance, studies on other quinoline derivatives have shown that chloro- and bromo-substituents can significantly influence the binding affinity for targets like HIV reverse transcriptase. nih.gov

The predicted binding affinity can guide the selection of compounds for further experimental testing. A hypothetical docking study of 6,7-dibromo-2-methyl-5,8-quinolinedione against a panel of protein kinases, which are common targets for quinoline-based inhibitors, might yield results as illustrated in the table below.

Table 1: Illustrative Molecular Docking Results for 6,7-dibromo-2-methyl-5,8-quinolinedione

| Target Protein | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | LYS72, GLU91, LEU173 |

| Protein Kinase B | -7.9 | VAL164, LYS179, PHE293 |

| Protein Kinase C | -9.1 | ASP470, GLY473, PHE519 |

Note: The data in this table is illustrative and intended to represent typical results from molecular docking studies.

Conformational Analysis

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. The conformation of a molecule can significantly impact its physical properties and its ability to bind to a receptor. nih.gov For 6,7-dibromo-2-methyl-5,8-quinolinedione, the quinoline core is expected to be largely planar. However, the presence of substituents can introduce steric strain, leading to slight deviations from planarity. nih.gov

Reaction Mechanism Predictions and Energetic Profiles via Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions and for calculating their energetic profiles. nih.gov These studies can reveal the step-by-step pathway of a reaction, including the identification of transient intermediates and transition states. smu.edu

For 6,7-dibromo-2-methyl-5,8-quinolinedione, a key reaction of interest is its interaction with nucleophiles, as the quinone moiety is susceptible to nucleophilic attack. Computational analysis, often using Density Functional Theory (DFT), can model the reaction pathway of, for example, a thiol-containing molecule with the quinolinedione. rsc.orgnih.gov

The process typically involves:

Reactant and Product Optimization: The 3D structures of the reactants (6,7-dibromo-2-methyl-5,8-quinolinedione and the nucleophile) and the expected product are geometrically optimized to find their lowest energy conformations.

Transition State Search: A search is conducted to locate the transition state structure connecting the reactants and products. This is the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and the products. nih.gov

The energetic profile provides a quantitative measure of the reaction's feasibility. A lower activation energy suggests a faster reaction rate.

Table 2: Hypothetical Energetic Profile for the Reaction of 6,7-dibromo-2-methyl-5,8-quinolinedione with a Nucleophile

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Product | -5.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies of reaction mechanisms.

These computational predictions of reaction mechanisms and energetic profiles are vital for understanding the chemical behavior of 6,7-dibromo-2-methyl-5,8-quinolinedione and for designing new synthetic routes or predicting its metabolic fate. rsc.orgnumberanalytics.com

Coordination Chemistry and Metal Complexation of 6,7 Dibromo 2 Methyl 5,8 Quinolinedione Analogs

Synthesis of Coordination Complexes with Metal Ions

The synthesis of coordination complexes with 5,8-quinolinedione (B78156) analogs typically involves the reaction of the ligand with a suitable metal precursor. rsc.orgresearchgate.net A common method is the reaction of a dihaloquinolinedione, such as 6,7-dichloro-5,8-quinolinedione (DQQ), with dimeric transition metal-halide precursors. rsc.orgresearchgate.net These reactions are often carried out in various solvents to yield organometallic complexes. researchgate.net For example, complexes of ruthenium(II), osmium(II), rhodium(III), and iridium(III) have been prepared using precursors like [M(L)Cl2]2, where L represents an ancillary ligand such as η⁶-p-cymene (cym) or η⁵-pentamethylcyclopentadienyl (Cp*). rsc.org

Dihalo-5,8-quinolinediones function as effective chelating ligands. rsc.org Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a ring structure. nsu.ru In the case of 5,8-quinolinedione analogs, they typically act as N,O-chelating bidentate ligands. rsc.orgrsc.org The coordination occurs through the lone pair of electrons on the pyridine (B92270) nitrogen atom and the adjacent carbonyl oxygen atom at the C8 position. rsc.orgrsc.org This N,O-chelation mode leads to the formation of stable complexes, which is a desirable trait for applications where ligand dissociation is to be avoided. rsc.orgrsc.org The stability of these complexes is enhanced by the chelate effect, where a chelating ligand forms a more stable complex than that formed by comparable monodentate ligands.

The use of N,O-chelating quinoline (B57606) ligands has been shown to form exceptionally stable complexes, overcoming issues like ligand exchange reactions that can occur with other coordination motifs, such as O,O-bidentate naphthoquinone complexes. rsc.org

Research has demonstrated the compatibility of dihaloquinolinedione ligands with a range of transition metal ions. Specifically, successful complexation has been reported with Ru(II), Os(II), Rh(III), and Ir(III). rsc.org The stoichiometry of the resulting complexes is often determined by methods such as the method of continuous variation (also known as a Job's plot) or mass spectrometry. libretexts.orgresearchgate.netpressbooks.pub

In the documented reactions of 6,7-dichloro-5,8-quinolinedione with dimeric precursors like [Ru(cym)Cl2]2, the resulting organometallic complexes exhibit a 1:1 metal-to-ligand stoichiometry. rsc.orgresearchgate.net This stoichiometry is characteristic of the "piano stool" structural arrangement adopted by these complexes.

Table 1: Examples of Synthesized Metal Complexes with a 5,8-Quinolinedione Analog This table is based on data for the 6,7-dichloro-5,8-quinolinedione (DQQ) ligand, which undergoes transformation upon complexation.

| Complex Number | Metal (M) | Ancillary Ligand (L) | Final Ligand Structure |

| 1 | Ru | η⁶-p-cymene | Quinoline-ortho-quinone |

| 2 | Os | η⁶-p-cymene | Quinoline-ortho-quinone |

| 4 | Rh | η⁵-Cp | Quinoline-ortho-quinone |

| 5 | Ir | η⁵-Cp | Quinoline-ortho-quinone |

| Source: rsc.orgresearchgate.net |

Structural Characterization of Metal Complexes

The structures of metal complexes derived from dihaloquinolinedione analogs are elucidated using various analytical techniques. High-resolution electrospray ionization mass spectrometry (ESI-MS) is crucial for confirming the mass of the complex and providing initial evidence for ligand transformations. rsc.orgresearchgate.net

For definitive structural determination, single-crystal X-ray diffraction is the gold standard. nih.govresearchgate.net This technique has been used to confirm the molecular structure of complexes formed from 6,7-dichloro-5,8-quinolinedione. rsc.org The analyses revealed that these complexes adopt a pseudo-tetrahedral piano stool geometry. rsc.org In this arrangement, the metal center is coordinated by the bidentate N,O-chelating quinone ligand, a halide, and an ancillary ligand (e.g., p-cymene (B1678584) or Cp*), completing the coordination sphere. rsc.org

Metal-Assisted Ligand Transformations (e.g., quinoline-para-quinone to quinoline-ortho-quinone conversion)

A significant finding in the coordination chemistry of these systems is the metal-assisted transformation of the quinoline-para-quinone ligand into a quinoline-ortho-quinone. rsc.orgrsc.orgnih.gov When 6,7-dichloroquinoline-5,8-dione (B1222834) (a para-quinone) was reacted with transition metal dimers in protic solvents such as alcohols, an unexpected conversion occurred. rsc.orgresearchgate.net Instead of the expected para-quinone complex, the reaction yielded a metal complex of an ortho-quinone. rsc.org

The proposed mechanism for this transformation involves several steps: rsc.orgrsc.org

Coordination: The metal center, acting as a Lewis acid, coordinates to the para-quinone ligand in a bidentate N,O-fashion.

Activation: This coordination activates the C6 carbon of the quinone ring, making it susceptible to nucleophilic attack.

Nucleophilic Attack: A molecule of the protic solvent (e.g., an alcohol, ROH) attacks the activated C6 position.

Rearrangement and Elimination: A subsequent decomposition of the resulting tetrahedral intermediate leads to the formation of the ortho-quinone structure and the elimination of a chloride ion and the alkyl group from the solvent (as RCl). rsc.org

This coordination-assisted reaction demonstrates that the metal center is not merely a spectator ion but plays an active role in modifying the ligand's structure. rsc.org

Table 2: Reaction Conditions for Metal-Assisted ortho-Quinone Formation This table summarizes the conditions for the reaction between 6,7-dichloro-5,8-quinolinedione (DQQ) and [Ru(cym)Cl2]2.

| Solvent | Temperature | Outcome |

| CDCl₃ | Reflux | No conversion or complex formation |

| Methanol | Room Temp | Near-instantaneous formation of ortho-quinone complex |

| Protic Solvents | Varies | Formation of ortho-quinone complex |

| Source: researchgate.net |

Influence of Ligand Substitution on Coordination Sphere and Complex Stability

The stability and properties of the metal complexes are significantly influenced by substitutions on the quinolinedione ligand. The choice of donor atoms in the ligand is critical; for instance, the N,O-bidentate chelation of 5,8-quinolinediones leads to highly stable complexes, in contrast to some O,O-bidentate ligands that are more prone to ligand exchange reactions in biological media. rsc.org

The stability of a metal complex is a thermodynamic concept quantified by the stability constant (K), where a higher value indicates a more stable complex. ijtsrd.comiupac.org Factors influencing stability include the chelate effect, the basicity of the ligand, and the nature of the metal ion. nih.gov

Furthermore, substitutions on the ligand can impact the electronic properties of the entire complex. Metal complexation alters the redox properties of the quinone system. While the free 6,7-dichloro-5,8-quinolinedione (DQQ) has a one-electron reduction potential in the positive range, the resulting metal-ortho-quinone complexes feature significantly lower reduction potentials. rsc.orgrsc.org This change is attributed to the influence of the metal center on the conjugated electron system of the ligand, even without direct coordination to the ortho-quinone oxygens. rsc.org The introduction of different substituents, such as a methyl group at the C-2 position, is also known to alter the biological activity of quinolinedione derivatives, which is likely linked to changes in the electronic structure and stability of their metal complexes. researchgate.net

Applications in Advanced Chemical Synthesis and Functional Materials

Role as Precursors for Complex Heterocyclic Systems

The inherent reactivity of the 6,7-dibromo-2-methyl-5,8-quinolinedione framework allows it to serve as a key starting material or intermediate in the synthesis of intricate heterocyclic structures, most notably analogs of potent natural products.

The 5,8-quinolinedione (B78156) moiety is the core pharmacophore of several naturally occurring antitumor antibiotics, including lavendamycin (B1674582) and streptonigrin. Consequently, synthetic derivatives of this scaffold are of great interest for the development of new therapeutic agents.

The synthesis of analogs of lavendamycin often involves the strategic construction of the 5,8-quinolinedione core. For instance, novel lavendamycin analogs have been synthesized through the Pictet-Spengler condensation of quinoline-5,8-dione aldehydes with tryptamine (B22526) or tryptophan derivatives. nih.gov This approach allows for the systematic variation of substituents on the quinolinedione ring to optimize biological activity. The 7-aminoquinoline-5,8-dione (B3356023) AB ring system is a crucial component for the biological properties of these synthetic agents. nih.gov

Similarly, the total synthesis of streptonigrin relies on the construction of a functionalized 5,8-quinolinedione ring system. acs.org Synthetic strategies have been developed to create the complex tetracyclic structure of streptonigrin, which features a substituted aminoquinoline-5,8-dione core. acs.org These synthetic routes enable the creation of novel analogs with potentially improved pharmacological profiles. acs.org The preparation of the 7-amino-5,8-dioxo-2-(2'-pyridyl)quinoline-6'-carboxylic acid, a key partial structure of streptonigrin, underscores the importance of the quinolinedione scaffold in medicinal chemistry. nih.gov

| Precursor/Intermediate | Target Analog | Key Synthetic Step | Reference |

| Quinoline-5,8-dione aldehydes | Lavendamycin analogs | Pictet-Spengler condensation | nih.gov |

| 7-Aminoquinoline-5,8-dione derivatives | Streptonigrin/Lavendamycin partial structures | Coupling with other heterocyclic fragments | nih.gov |

| Functionalized pyridyl bromide and aryl boronate ester | Streptonigrin | Suzuki–Miyaura cross-coupling | acs.org |

Development of Functional Materials Based on the Quinolinedione Scaffold

The unique electronic properties of the quinolinedione scaffold make it an attractive candidate for the development of advanced functional materials. The electron-accepting nature of the dione (B5365651) system, combined with the potential for extensive π-conjugation, allows for the design of materials with interesting optical and electronic characteristics.

While specific studies on 6,7-dibromo-2-methyl-5,8-quinolinedione in this context are emerging, the broader class of quinolinedione derivatives has shown promise. For example, related quinoline (B57606) structures have been incorporated into organic light-emitting diodes (OLEDs).

Exploration as Chemical Probes for Molecular Interactions

The reactivity of the bromine atoms in 6,7-dibromo-2-methyl-5,8-quinolinedione makes it a valuable tool for creating chemical probes to study molecular interactions. These bromine atoms can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various reporter groups, photoaffinity labels, or reactive moieties.

The core 7-aminoquinoline-5,8-dione structure, which can be derived from the dibromo precursor, is recognized as a key pharmacophore in compounds like lavendamycin and streptonigrin. nih.gov By synthesizing a library of derivatives with different substituents at the 6- and 7-positions, researchers can systematically probe the structure-activity relationships and identify the specific interactions that govern the biological effects of these compounds. These studies help in defining the minimum potent pharmacophore and understanding the chemical mechanism of cellular toxicity. nih.gov

Applications in Dye and Colorant Chemistry

The quinolinedione system possesses inherent chromophoric properties due to its extended conjugated system. The color of these compounds can be tuned by the introduction of various auxochromic and bathochromic groups on the quinoline ring.

While direct applications of 6,7-dibromo-2-methyl-5,8-quinolinedione as a dye have not been extensively reported, the synthesis of related quinolinediones has been explored in the context of their dyestuff properties. researchgate.net The structural similarity to other known dye classes suggests its potential utility in this field.

Q & A

Basic: What are the optimal synthetic routes for 6,7-dibromo-2-methyl-5,8-quinolinedione?

Methodological Answer:

The compound is synthesized via nitrosation of 8-hydroxyquinoline, followed by amination and oxidation of intermediates. Pyridine is identified as the optimal solvent, achieving higher yields (e.g., ~75%) compared to alternatives like DMF or THF due to its polarity and coordination with intermediates . Key steps include:

Nitrosation : Introduce nitroso groups using HNO₂.

Amination : React intermediates with amino acids/anilines.

Oxidation : Use oxidizing agents (e.g., KMnO₄) to form the quinone structure.

Validation : Structural confirmation via H NMR (δ 8.2–8.5 ppm for quinone protons) and mass spectrometry (m/z 348.9 [M+H]⁺) .

Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives?

Methodological Answer:

Employ a 2 factorial design to screen variables (temperature, catalyst loading, solvent ratio). For example:

| Variable | Low (-1) | High (+1) |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 5 | 10 |

| Solvent (pyridine:DMF) | 1:1 | 3:1 |

Analyze main effects and interactions using ANOVA. For instance, higher temperature (+1) may accelerate reaction but reduce selectivity. Optimize via response surface methodology (RSM) to balance yield and purity .

Basic: What spectroscopic methods confirm the structure of this compound and its derivatives?

Methodological Answer:

Advanced: How to resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxicity)?

Methodological Answer:

Replicate assays : Ensure consistency in cell lines (e.g., HeLa vs. MCF-7) and protocols (MTT vs. ATP assays).

Cross-validate : Use orthogonal methods (e.g., flow cytometry for apoptosis vs. cytotoxicity).

Statistical analysis : Apply t-tests or Mann-Whitney U tests to compare datasets. For IC₅₀ discrepancies >20%, investigate batch-to-batch purity via HPLC .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ = 12 µM for HepG2) .

- Antimicrobial : Disk diffusion against Gram-negative bacteria (e.g., E. coli inhibition zone = 15 mm at 50 µg/mL) .

- Molecular docking : Predict binding affinity to targets like topoisomerase II (docking score = -9.2 kcal/mol) .

Advanced: How do solvent polarity and coordination influence reaction efficiency?

Methodological Answer:

Solvent effects were systematically tested:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pyridine | 75 | 6 |

| DMF | 52 | 10 |

| THF | 38 | 14 |

Pyridine’s high polarity and Lewis basicity stabilize intermediates via coordination, accelerating the reaction .

Advanced: What strategies improve regioselectivity in bromination reactions?

Methodological Answer:

- Catalyst tuning : Use FeBr₃ instead of AlBr₃ to direct bromine to C6/C7 positions.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., over-bromination at C3).

- Protecting groups : Block reactive sites (e.g., methyl group at C2) to direct bromination .

Basic: How to handle multivariate data in stability studies?

Methodological Answer:

Use principal component analysis (PCA) to reduce variables (e.g., pH, temperature, light exposure). For example:

| Condition | Degradation Rate (%/day) |

|---|---|

| pH 7, 25°C | 0.5 |

| pH 3, 40°C | 3.2 |

PCA reveals pH as the dominant factor (loading = 0.85) .

Advanced: What computational methods predict the compound’s reactivity?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., C5/C8 quinone positions).

- Molecular dynamics : Simulate solvent interactions to explain solubility trends (e.g., higher solubility in DMSO vs. water) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Scaffold diversification : Synthesize 10+ derivatives (e.g., substituents at C2, C6, C7).

Biological screening : Test against 3+ assays (cytotoxicity, enzymatic inhibition).

QSAR modeling : Use PLS regression to correlate logP with IC₅₀ (R² = 0.76) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.